6-(3-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
6-(3-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the 3-chlorophenyl group and the dimethyl substitutions on the pyrazolo[1,5-a]pyrimidine core contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzaldehyde with 3,5-dimethylpyrazole in the presence of a base, followed by cyclization with formamide or a similar reagent . The reaction conditions often include heating and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-(3-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Used in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 6-(3-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The compound binds to the active site of the enzyme, preventing its activity and leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with potent CDK2 inhibitory activity.
Uniqueness
6-(3-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chlorophenyl group enhances its binding affinity to certain molecular targets, making it a promising candidate for drug development .
Properties
CAS No. |
922736-54-7 |
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Molecular Formula |
C14H13ClN4 |
Molecular Weight |
272.73 g/mol |
IUPAC Name |
6-(3-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C14H13ClN4/c1-8-6-12-17-9(2)13(14(16)19(12)18-8)10-4-3-5-11(15)7-10/h3-7H,16H2,1-2H3 |
InChI Key |
IXPGOHRUKUVHBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C(=C2N)C3=CC(=CC=C3)Cl)C |
Origin of Product |
United States |
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